2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a hydroxyphenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The hydroxyphenyl and phenyl groups are introduced through substitution reactions. The final step involves the thiolation of the triazole ring and subsequent acylation with 4-nitrophenyl acetic acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl and nitrophenyl groups can further modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((5-(4-Hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the nitrophenyl group plays a crucial role .
Properties
Molecular Formula |
C22H17N5O4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H17N5O4S/c28-19-12-6-15(7-13-19)21-24-25-22(26(21)17-4-2-1-3-5-17)32-14-20(29)23-16-8-10-18(11-9-16)27(30)31/h1-13,28H,14H2,(H,23,29) |
InChI Key |
GQJLZBOFONVOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origin of Product |
United States |
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